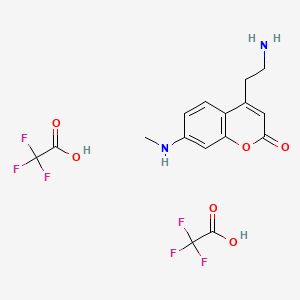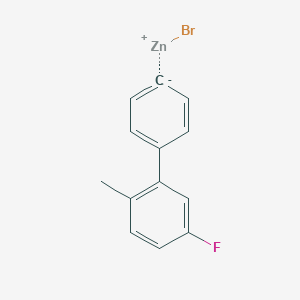
4-(3-Fluoro-6-methylphenyl)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoro-6-methylphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorine and methyl groups on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-6-methylphenyl)phenylzinc bromide typically involves the reaction of 4-bromo-3-fluoro-6-methylbenzene with zinc in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent oxidation. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent quality and yield. The process is carefully monitored to maintain the desired concentration of 0.25 M in THF.
化学反应分析
Types of Reactions
4-(3-Fluoro-6-methylphenyl)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc reagent.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds with various functional groups.
科学研究应用
4-(3-Fluoro-6-methylphenyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It plays a role in the development of new drugs by enabling the synthesis of novel compounds with potential therapeutic effects.
Industry: It is used in the production of materials with specific properties, such as polymers and electronic materials.
作用机制
The mechanism of action of 4-(3-fluoro-6-methylphenyl)phenylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the organic moiety, facilitating the transfer of the phenyl group to an electrophilic partner. This process is often catalyzed by transition metals such as palladium, which activate the electrophile and promote the formation of the carbon-carbon bond.
相似化合物的比较
Similar Compounds
- 4-(3-Fluoro-4-methylphenyl)phenylzinc bromide
- 4-(3-Fluoro-6-methoxyphenyl)phenylzinc bromide
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
Uniqueness
4-(3-Fluoro-6-methylphenyl)phenylzinc bromide is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
属性
分子式 |
C13H10BrFZn |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
bromozinc(1+);4-fluoro-1-methyl-2-phenylbenzene |
InChI |
InChI=1S/C13H10F.BrH.Zn/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11;;/h3-9H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
LVIZMOKKFPPPKI-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=C(C=C1)F)C2=CC=[C-]C=C2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B14884203.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
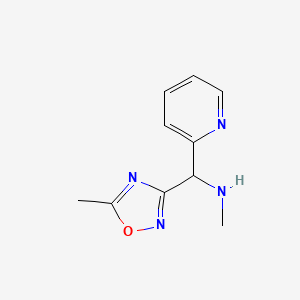


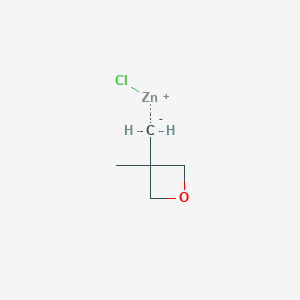
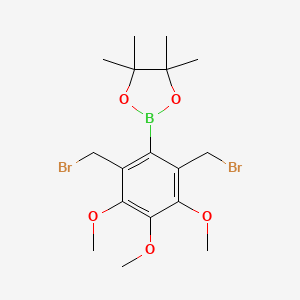
![1-[(Chloromethyl)sulfonyl]butane](/img/structure/B14884255.png)

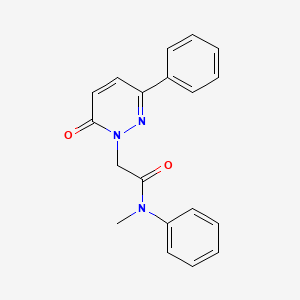
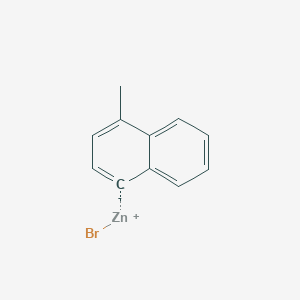
![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)-L-proline](/img/structure/B14884265.png)
